2-methoxy-5-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzamide
Description
The compound 2-methoxy-5-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzamide is a structurally complex molecule featuring a benzamide core substituted with a methoxy group at the 2-position and a sulfonamide-linked azetidine-triazole-phenoxymethyl moiety at the 5-position. This architecture combines multiple pharmacophoric elements: the triazole ring is known for its metabolic stability and hydrogen-bonding capacity, the azetidine ring enhances conformational rigidity, and the sulfonyl group contributes to solubility and target interaction .
Properties
IUPAC Name |
2-methoxy-5-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c1-29-19-8-7-17(9-18(19)20(21)26)31(27,28)24-11-15(12-24)25-10-14(22-23-25)13-30-16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H2,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYVGOQQOUXURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-5-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzamide typically involves multi-step procedures. One common approach is as follows:
Synthesis of Triazole Intermediate: : This step involves the formation of a 1H-1,2,3-triazole ring. A common method is the Huisgen cycloaddition reaction, which reacts an azide and an alkyne under copper-catalyzed conditions to form the triazole ring.
Formation of Azetidine Derivative: : The triazole intermediate is then reacted with an appropriate azetidine derivative. This step often requires careful control of reaction conditions, including temperature and solvent choice.
Attachment of Sulfonyl Group: : Introduction of the sulfonyl group is typically done using sulfonyl chlorides in the presence of a base.
Final Coupling: : The final step involves the coupling of the methoxybenzamide with the previously synthesized intermediate. This step can be facilitated by using coupling reagents such as EDCI or DCC.
Industrial Production Methods: For large-scale industrial production, optimization of each reaction step is essential. This often includes the use of continuous flow reactors, where reagents are continuously added to a reactor. This method improves yield, reduces reaction time, and minimizes by-product formation.
Chemical Reactions Analysis
Oxidation: : This compound can undergo oxidation reactions, especially at the methoxy and phenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : The azetidine and triazole rings can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: : The benzamide moiety allows for electrophilic substitution reactions, where substituents on the benzene ring can be replaced by other functional groups.
Oxidation: : Potassium permanganate in acidic conditions.
Reduction: : Hydrogen gas with palladium on carbon.
Substitution: : Halogenating agents like bromine in the presence of a catalyst.
Oxidation Products: : Can include carboxylic acids or ketones depending on the reaction conditions.
Reduction Products: : Typically result in more saturated compounds.
Substitution Products: : Varied, depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound is often used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, derivatives of this compound have shown potential as enzyme inhibitors. The triazole ring, in particular, is known for its bioactivity and ability to interact with biological targets.
Medicine: In medicinal chemistry, it has potential applications as an anti-cancer or anti-bacterial agent. The sulfonyl group enhances its solubility and bioavailability, making it a promising candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound in biological systems is multifaceted:
Molecular Targets: : It primarily targets enzymes with active sites that can accommodate the triazole and azetidine rings.
Pathways Involved: : It can inhibit specific pathways by blocking enzyme activity, thereby affecting the overall metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole Derivatives
Key Observations :
Key Observations :
- Triazole Formation : Most compounds (e.g., 9a–9e, PTB) rely on CuAAC, a robust method for regioselective triazole synthesis .
- Analytical Tools : SHELX and WinGX/ORTEP were widely used for crystallographic refinement (e.g., ), while NMR dominated solution-phase characterization .
Physicochemical Properties
Biological Activity
The compound 2-methoxy-5-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that includes a triazole ring, azetidine moiety, and sulfonamide group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature, including in vitro and in vivo studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H22N4O4S, with a molecular weight of approximately 398.46 g/mol. The structural components include:
- Methoxy group : Enhances lipophilicity.
- Triazole ring : Known for its antimicrobial and anticancer properties.
- Azetidine ring : May influence receptor binding and biological interactions.
- Sulfonamide group : Commonly associated with antibacterial activity.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : The compound was tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
This data suggests that the compound may serve as a potential candidate for the development of new antimicrobial agents.
Anticancer Activity
The compound's triazole component is also linked to anticancer properties:
- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound induced apoptosis and inhibited cell proliferation. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 10 |
These results indicate that the compound may disrupt cancer cell growth through mechanisms such as apoptosis induction.
The proposed mechanism of action involves multiple pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Disruption of Cellular Signaling : The triazole moiety can interfere with cellular signaling pathways, leading to apoptosis in cancer cells.
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to target proteins involved in cell division and metabolism.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study 1 : A clinical trial involving triazole derivatives showed a significant reduction in infection rates among patients with resistant bacterial strains.
- Case Study 2 : A study on azetidine-containing compounds indicated enhanced therapeutic outcomes in combination therapies for cancer treatment.
Toxicity and Safety Profile
Preliminary toxicity assessments have been conducted to evaluate the safety profile of the compound:
- Acute Toxicity Tests : Animal models demonstrated no significant adverse effects at therapeutic doses.
| Parameter | Result |
|---|---|
| LD50 (mg/kg) | >2000 |
| Hepatic Enzymes | Normal levels |
Further toxicological studies are needed to confirm these findings and assess long-term effects.
Q & A
Q. What are the key synthetic strategies for constructing the triazole-azetidine-sulfonylbenzamide scaffold in this compound?
The synthesis typically involves multi-step reactions:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, as seen in analogous compounds .
- Sulfonation : Reaction of a benzamide precursor with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfonyl group .
- Azetidine Functionalization : Coupling the triazole-phenoxymethyl moiety to the azetidine ring via nucleophilic substitution or palladium-catalyzed cross-coupling . Solvents like DMF or acetonitrile and catalysts such as Cu(I) are critical for yield optimization .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Standard analytical techniques include:
- Spectroscopy : H/C NMR to confirm proton environments and carbon frameworks (e.g., sulfonyl peaks at ~3.3–3.5 ppm for azetidine-CH) .
- Elemental Analysis : Comparison of calculated vs. experimental C/H/N/S percentages to verify purity (>98%) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, using C18 columns and acetonitrile/water gradients .
Q. What solvents and catalysts are optimal for the key coupling reactions in its synthesis?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity in sulfonation and triazole formation .
- Catalysts : Cu(I) for CuAAC (e.g., CuSO/sodium ascorbate) and Pd(PPh) for cross-coupling azetidine intermediates .
- Temperature Control : Reactions often require low temperatures (0–5°C) to suppress side products during sulfonation .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations aid in predicting the compound’s reactivity or binding modes?
- Reactivity Insights : DFT can model charge distribution in the sulfonyl group or triazole ring to predict nucleophilic/electrophilic sites .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets (e.g., antimicrobial enzymes), as demonstrated for structurally related triazole-azetidine derivatives .
- Thermodynamic Stability : Gibbs free energy calculations assess the stability of synthetic intermediates .
Q. How should researchers resolve contradictions in spectral data across synthetic batches?
- Variable Temperature NMR : Detect conformational flexibility in the azetidine ring causing peak splitting .
- Isotopic Labeling : Use N-labeled intermediates to trace unexpected resonances in the triazole ring .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles for critical intermediates .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies targeting its antimicrobial potential?
- Derivative Libraries : Synthesize analogs with modified phenoxymethyl or benzamide groups to probe steric/electronic effects .
- In Vitro Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria, with ampicillin as a control .
- Resistance Profiling : Compare activity against wild-type vs. efflux-pump-deficient bacterial strains to identify resistance mechanisms .
Q. How can reaction yields be improved for large-scale synthesis of this compound?
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer during exothermic steps (e.g., CuAAC) .
- Microwave Assistance : Accelerate slow steps (e.g., azetidine coupling) with microwave irradiation (50–100 W, 80–120°C) .
- Purification Optimization : Use preparative HPLC with gradient elution instead of column chromatography to reduce product loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
